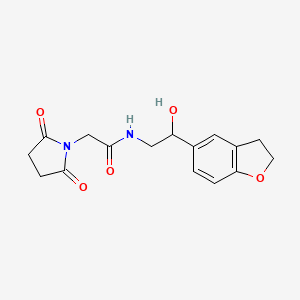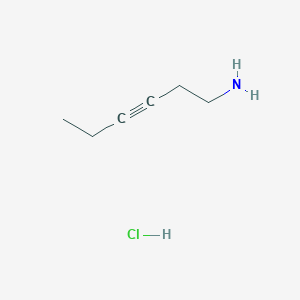![molecular formula C15H12F3NOS B2978890 2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 794574-47-3](/img/structure/B2978890.png)
2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical compounds . The trifluoromethyl group (-CF3) and the methylsulfanyl group (-SCH3) are both known to significantly alter the physical and chemical properties of compounds .
Molecular Structure Analysis
The trifluoromethyl group is a strong electron-withdrawing group, which means it can significantly affect the electronic properties of the molecule . The methylsulfanyl group is a moderate electron-donating group, which can also influence the molecule’s properties .Chemical Reactions Analysis
The trifluoromethyl group is known to undergo various reactions, including radical trifluoromethylation . The methylsulfanyl group can also participate in various reactions, including oxidation to a sulfonyl group .Physical And Chemical Properties Analysis
The presence of a trifluoromethyl group can increase the compound’s lipophilicity, which can enhance its ability to cross biological membranes . The methylsulfanyl group can also influence the compound’s properties, although the exact effects would depend on the rest of the molecule .科学的研究の応用
Synthesis and Chemical Reactions
Sequential Addition Reactions : The compound has been studied in the context of sequential addition reactions involving sulfanylmethyllithiums generated from benzylsulfanes. These reactions, followed by the addition of Grignard reagents, yield 2-phenyl-2-sulfanyl tertiary amines, showcasing the compound's role in facilitating carbon-carbon bond formation with moderate to good yields and diastereoselectivity, particularly with alkynyl Grignard reagents (Murai & Mutoh, 2016).
Crystal Structure Analysis : Studies on derivatives related to the query compound have involved crystal structure and Hirshfeld surface analysis to understand the molecular structure and intermolecular interactions, offering insights into the stability and reactivity of such compounds (Etsè, Zaragoza, & Pirotte, 2019).
One-Pot Synthesis Methods : Research includes the development of efficient one-pot synthesis methods for producing sulfanyl-sulfinyl(or sulfonyl)-1H-indoles, highlighting the compound's utility in streamlined synthetic pathways for complex heterocycles (Kobayashi, Kobayashi, & Ezaki, 2013).
Novel Applications and Materials
Insecticide Development : A novel class of insecticide, flubendiamide, showcases a unique chemical structure with substituents including a heptafluoroisopropyl group, which demonstrates extremely strong activity against lepidopterous pests. This research illustrates the potential for compounds with similar chemical motifs to be developed as insecticides (Tohnishi et al., 2005).
Molecular Interaction Studies : The title compound, among others, has been analyzed for its intermolecular interactions, such as hydrogen bonds, contributing to the understanding of its potential applications in molecular design and pharmaceutical development (Khan et al., 2012).
Metabolic and Enzymatic Studies
- Metabolism and Enzymatic Interaction : Research into related compounds has explored their metabolism and interaction with enzymes such as cytochrome P450, revealing insights into how these compounds may be processed in biological systems, which is crucial for the development of therapeutic agents (Hvenegaard et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
2-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NOS/c1-21-13-5-3-2-4-12(13)14(20)19-11-8-6-10(7-9-11)15(16,17)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFBKDJCYAXSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

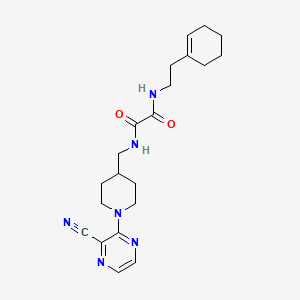
![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2978809.png)
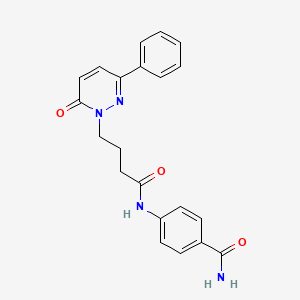
![2,6-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2978811.png)

![4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B2978814.png)
![1-[4-[3-(Hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2978815.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-4-quinazolinamine](/img/structure/B2978818.png)
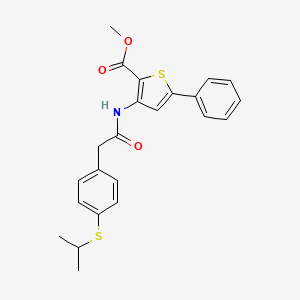

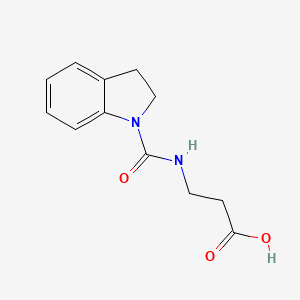
![N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2978827.png)
